dBET57 - 1883863-52-2

dBET57

Catalog Number: EVT-264962
CAS Number: 1883863-52-2
Molecular Formula: C34H31ClN8O5S
Molecular Weight: 699.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

dBET57 (also known as S0137) is a heterobifunctional small molecule degrader [, , ]. It functions as a proteolysis targeting chimera (PROTAC), specifically designed to target the bromodomain and extra-terminal domain (BET) protein, BRD4, for degradation [, , , ]. This degradation is achieved through the recruitment of the E3 ubiquitin ligase cereblon (CRBN) [, , ]. dBET57 plays a crucial role in scientific research, particularly in the study of cancer therapeutics due to its ability to inhibit the proliferation of various cancer cell lines [, , ].

Molecular Structure Analysis

While a detailed molecular structure is not provided in the abstracts, one paper mentions a crystal structure analysis of the DDB1-CRBN-BRD4(BD1) complex bound to dBET57 []. This analysis suggests that dBET57 interacts directly with both BRD4 and the CRBN E3 ubiquitin ligase complex, facilitating ubiquitination and subsequent degradation of BRD4.

Mechanism of Action

dBET57 functions by hijacking the ubiquitin-proteasome system to selectively degrade BRD4 [, , ]. It achieves this by acting as a bridge, simultaneously binding to BRD4 and the E3 ubiquitin ligase CRBN [, , ]. This interaction brings BRD4 into close proximity with the ubiquitination machinery, leading to its polyubiquitination and subsequent degradation by the proteasome [, , ].

Applications
  • Cancer Therapy: dBET57 exhibits anti-cancer effects in several cancer models, including neuroblastoma [], colorectal cancer [], and osteosarcoma []. It inhibits cancer cell proliferation, induces apoptosis, and reduces cell migration [, ].
  • Synergistic Effects with Chemotherapy: dBET57 demonstrates synergistic potential when combined with traditional chemotherapeutic agents, enhancing their efficacy against osteosarcoma cells [].
  • Photodynamic Therapy Enhancement: dBET57, when incorporated into carrier-free nano-PROTACs, amplifies the effectiveness of photodynamic therapy by inhibiting DNA damage repair pathways through BRD4 degradation [].
  • Immunotherapy Enhancement: By degrading BRD4, dBET57 indirectly downregulates programmed death ligand 1 (PD-L1) expression in colorectal cancer, potentially enhancing the effectiveness of immunotherapy [].
Future Directions
  • Targeted Delivery Systems: Developing more efficient and targeted delivery systems for dBET57, such as the nano-PROTACs described in one study [], could enhance its therapeutic index and reduce potential side effects.

JQ1

  • Compound Description: JQ1 is a thienodiazepine-based small molecule that functions as a potent and selective inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, including BRD4. JQ1 competitively binds to the acetyl-lysine binding pocket of BET bromodomains, thereby disrupting their interaction with acetylated histone tails and preventing the recruitment of transcriptional machinery []. This leads to the downregulation of MYC and other oncogenes, resulting in anti-proliferative effects in various cancer cells.
  • Relevance: Similar to dBET57, MZ1 utilizes the proteolysis targeting chimera (PROTAC) technology to degrade BRD4, leading to enhanced anti-tumor activity compared to traditional BET inhibitors like JQ1 [].

Doxorubicin (DOX)

  • Compound Description: Doxorubicin is a widely used anthracycline chemotherapeutic agent that functions by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and cell death. It is used to treat a variety of cancers, including colorectal cancer [].
  • Relevance: While not structurally related to dBET57, doxorubicin is investigated in combination with dBET57 in the context of colorectal cancer treatment. The research explores the synergistic potential of combining chemotherapy (doxorubicin) with the targeted degradation of BRD4 by dBET57, aiming to enhance therapeutic efficacy [].

Chlorine e6 (Ce6)

  • Compound Description: Chlorine e6 is a photosensitizer used in photodynamic therapy (PDT). Upon light irradiation, Ce6 generates reactive oxygen species (ROS) that induce oxidative damage to cells and tissues [].
  • Relevance: Ce6 is physically combined with dBET57 in the development of carrier-free nano-PROTACs (SDNpros). These SDNpros leverage the photodynamic properties of Ce6 to induce DNA damage, while dBET57 simultaneously inhibits DNA repair pathways by degrading BRD4. This synergistic approach aims to enhance the efficacy of PDT in cancer treatment [].

Properties

CAS Number

1883863-52-2

Product Name

dBET57

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]acetamide

Molecular Formula

C34H31ClN8O5S

Molecular Weight

699.2 g/mol

InChI

InChI=1S/C34H31ClN8O5S/c1-16-17(2)49-34-27(16)29(19-7-9-20(35)10-8-19)38-23(30-41-40-18(3)42(30)34)15-26(45)37-14-13-36-22-6-4-5-21-28(22)33(48)43(32(21)47)24-11-12-25(44)39-31(24)46/h4-10,23-24,36H,11-15H2,1-3H3,(H,37,45)(H,39,44,46)/t23-,24?/m0/s1

InChI Key

CZRLOIDJCMKJHE-UXMRNZNESA-N

SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C

Solubility

Soluble in DMSO

Synonyms

dBET57; dBET-57; dBET 57;

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.